Vinpocetine

説明

特性

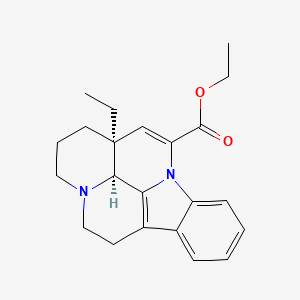

IUPAC Name |

ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNCQMVWWZOMLN-IRLDBZIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023740 | |

| Record name | Vinpocetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56424092 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

42971-09-5 | |

| Record name | Vinpocetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42971-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinpocetine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinpocetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | vinpocetine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinpocetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinpocetine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINPOCETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543512OBTC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vinpocetine's Mechanism of Action on PDE1 Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinpocetine, a synthetic derivative of the vinca alkaloid vincamine, has been a subject of extensive research due to its neuroprotective and cognitive-enhancing properties. A primary molecular target of this compound is phosphodiesterase type 1 (PDE1), a family of enzymes crucial in the regulation of cyclic nucleotide signaling. This technical guide provides an in-depth exploration of this compound's mechanism of action on the three main PDE1 isoforms: PDE1A, PDE1B, and PDE1C. It summarizes key quantitative data on its inhibitory potency, details relevant experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and Phosphodiesterase 1 (PDE1)

This compound is a well-established PDE1 inhibitor.[1] The PDE1 enzyme family are dual-substrate enzymes, meaning they can hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1] The activity of PDE1 is dependent on calcium (Ca2+) and calmodulin (CaM), linking intracellular calcium signaling to cyclic nucleotide levels.[2]

There are three main isoforms of PDE1, each with distinct tissue distribution and substrate affinities:

-

PDE1A: Found in the brain (cerebral cortex and hippocampus), as well as the lung and heart.[3][4] It shows a higher affinity for cGMP over cAMP.[3]

-

PDE1B: Predominantly expressed in dopaminergic brain regions like the striatum and nucleus accumbens.[3][4] Similar to PDE1A, it has a higher affinity for cGMP.[3]

-

PDE1C: Highly expressed in the heart and also found in the central nervous system, including the olfactory neuroepithelium and substantia nigra.[3][4] It hydrolyzes both cAMP and cGMP with high affinity.[3]

By inhibiting PDE1, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. This elevation in cyclic nucleotide levels activates downstream signaling cascades, primarily through the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate various target proteins, including the transcription factor CREB (cAMP response element-binding protein).[5] This modulation of signaling pathways is believed to underlie many of this compound's therapeutic effects, including improved cerebral blood flow, neuroprotection, and enhancement of learning and memory.

Quantitative Analysis of this compound's Inhibitory Action on PDE1 Isoforms

The inhibitory potency of this compound against the different PDE1 isoforms has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

| PDE Isoform | IC50 (µM) | Substrate Preference | Reference(s) |

| PDE1A | ~ 8–20 | cGMP > cAMP | [3] |

| PDE1B | ~ 8–20 | cGMP > cAMP | [3] |

| PDE1C | ~ 40–50 | cGMP ≈ cAMP | [3] |

| General PDE1 | 21 | Not specified | [6] |

This compound also exhibits selectivity for PDE1 over other PDE families, although it can inhibit other PDEs at higher concentrations.

| PDE Isoform | IC50 (µM) | Reference(s) |

| PDE3 | 300 | [6] |

| PDE7B | 60 | [6] |

This data indicates that this compound is a moderately potent and selective inhibitor of PDE1, with a preference for the PDE1A and PDE1B isoforms over PDE1C.

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound involves the potentiation of cAMP and cGMP signaling pathways through the inhibition of PDE1. The following diagram illustrates this core signaling cascade.

Caption: this compound's inhibition of PDE1 leads to increased cAMP and cGMP, activating PKA/PKG and promoting CREB-mediated gene expression.

Experimental Protocols for Studying this compound's PDE1 Inhibition

Several in vitro methods are available to quantify the inhibitory activity of compounds like this compound on PDE1 isoforms. Below are detailed protocols for two commonly used assays.

Fluorescence Polarization (FP) PDE Assay

This homogeneous assay format is well-suited for high-throughput screening of PDE inhibitors.

Principle: The assay utilizes a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP). In the presence of active PDE, the cyclic nucleotide is hydrolyzed to a linear monophosphate. A specific binding agent, which has a high affinity for the linear monophosphate, is then added. The binding of the small fluorescent monophosphate to the large binding agent results in a decrease in the molecule's rotation in solution, leading to an increase in the fluorescence polarization signal. An inhibitor of PDE will prevent the hydrolysis of the fluorescent cyclic nucleotide, thus no binding to the binding agent occurs, and the fluorescence polarization remains low.

Materials:

-

Recombinant human PDE1A, PDE1B, or PDE1C enzyme

-

This compound (or other test compounds)

-

Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)

-

PDE assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

-

Calmodulin

-

CaCl2

-

Binding Agent (specific for the hydrolyzed substrate)

-

96-well or 384-well black microplates

-

Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in PDE assay buffer.

-

In the wells of the microplate, add the PDE assay buffer, calmodulin, and CaCl2.

-

Add the this compound dilutions or vehicle control to the appropriate wells.

-

Add the PDE1 enzyme to all wells except the "no enzyme" control.

-

Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding the Binding Agent to all wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow for binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Radioenzymatic PDE Assay

This is a traditional and highly sensitive method for measuring PDE activity.

Principle: This assay uses a radiolabeled cyclic nucleotide (e.g., [3H]-cAMP) as the substrate. The PDE enzyme hydrolyzes the [3H]-cAMP to [3H]-5'-AMP. The reaction mixture is then passed through an ion-exchange resin column that separates the unreacted [3H]-cAMP from the product [3H]-5'-AMP. The amount of radioactivity in the eluate, which contains the [3H]-5'-AMP, is then quantified by liquid scintillation counting. The activity of the PDE enzyme is proportional to the amount of [3H]-5'-AMP produced.

Materials:

-

Recombinant human PDE1A, PDE1B, or PDE1C enzyme

-

This compound (or other test compounds)

-

Radiolabeled substrate (e.g., [3H]-cAMP or [3H]-cGMP)

-

PDE assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

Calmodulin

-

CaCl2

-

5'-Nucleotidase (e.g., from snake venom)

-

Ion-exchange resin (e.g., Dowex)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in the appropriate solvent and then dilute further in PDE assay buffer.

-

In reaction tubes, combine the PDE assay buffer, calmodulin, and CaCl2.

-

Add the this compound dilutions or vehicle control to the appropriate tubes.

-

Add the PDE1 enzyme to all tubes except the "no enzyme" control.

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the reaction by adding the radiolabeled substrate.

-

Incubate at 30°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

-

Stop the reaction by boiling the tubes for 1 minute.

-

Cool the tubes on ice and then add 5'-nucleotidase to convert the [3H]-5'-AMP to [3H]-adenosine. Incubate at 30°C for 10 minutes.

-

Apply the reaction mixture to the ion-exchange resin columns.

-

Elute the [3H]-adenosine with a suitable buffer.

-

Collect the eluate in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the PDE activity and the percent inhibition by this compound at each concentration to determine the IC50.

Experimental Workflow for Characterizing a PDE1 Inhibitor

The following diagram outlines a typical experimental workflow for the identification and characterization of a PDE1 inhibitor like this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Determination of Ca2+/calmodulin-stimulated phosphodiesterase activity in intact cells [pubmed.ncbi.nlm.nih.gov]

- 3. An update on this compound: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of PDE1-B by this compound Regulates Microglial Exosomes and Polarization Through Enhancing Autophagic Flux for Neuroprotection Against Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

Vinpocetine's Role in Modulating Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinpocetine, a synthetic derivative of the vinca alkaloid vincamine, has long been utilized for cerebrovascular disorders and cognitive enhancement.[1][2] Emerging evidence has robustly established its potent anti-inflammatory properties, positioning it as a significant candidate for therapeutic intervention in neuroinflammatory conditions. This document provides a comprehensive technical overview of this compound's mechanisms in modulating neuroinflammation. Its primary mode of action involves the direct inhibition of the IκB kinase (IKK) complex, which subsequently suppresses the canonical NF-κB signaling pathway, a central regulator of the inflammatory response.[1][2][3] This action is independent of its well-documented role as a phosphodiesterase type 1 (PDE1) inhibitor.[1][4] Furthermore, this compound has been shown to inhibit the NLRP3 inflammasome, modulate glial cell activation, and influence other inflammation-related pathways.[5][6] This guide synthesizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of the core signaling pathways to support further research and development.

Core Mechanisms of Anti-Neuroinflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by intervening in key signaling cascades within glial cells, neurons, and endothelial cells of the central nervous system.

Direct Inhibition of the NF-κB Pathway via IKK

The most significant anti-inflammatory mechanism of this compound is its ability to suppress the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[7] This pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8]

This compound's action is highly specific. It directly targets and inhibits the IκB kinase (IKK) complex.[1][2] In the canonical NF-κB pathway, inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS) activate the IKK complex. Activated IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation.[9] The degradation of IκBα liberates NF-κB (typically the p65/p50 heterodimer), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[8][9]

This compound intervenes by inhibiting IKK's kinase activity, thereby preventing the phosphorylation and degradation of IκBα.[8][10] This stabilizes the IκBα/NF-κB complex in the cytoplasm, effectively blocking NF-κB nuclear translocation and subsequent gene expression.[9][11] Studies have confirmed that this IKK-dependent inhibition occurs with an approximate IC₅₀ value of 25 μM in TNF-α stimulated cells and is independent of this compound's effects on PDE1 or calcium regulation.[1]

Inhibition of the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the maturation of the potent pro-inflammatory cytokines IL-1β and IL-18. It is a key component of the innate immune response in the CNS. Recent studies demonstrate that this compound can attenuate ischemic stroke by inhibiting the expression of the NLRP3 inflammasome.[5][6] In mouse models of middle cerebral artery occlusion/reperfusion (MCAO/R), post-treatment with this compound reduced the expression of NLRP3 inflammasome components.[5] This action contributes to the reduction of IL-1β and IL-18 levels, thereby alleviating the inflammatory damage associated with ischemic injury.[5]

Modulation of Glial Cell Activity

Microglia and astrocytes are the primary immune-competent cells in the CNS. Their activation is a hallmark of neuroinflammation. This compound has been shown to modulate the activity of both cell types.

-

Microglia: In LPS-stimulated BV-2 microglial cells, this compound inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12][13][14] It also suppresses the proliferation of activated microglia.[12] This effect is linked to the inhibition of the NF-κB and Activator protein-1 (AP-1) pathways.[12][13] Some studies also suggest this compound's effects on microglia are mediated through the activation of AMP-activated protein kinase (AMPK) or its binding to the translocator protein (TSPO), which is upregulated in activated microglia.[12][14]

-

Astrocytes: In models of ischemia-reperfusion injury, this compound treatment reduces the activation of astrocytes (reactive astrogliosis) and decreases their production of TNF-α.[15][16] It can protect astrocytes from injury and reduce inflammation, partly by targeting astrocytic connexin 43 via the PI3K/AKT signaling pathway.[16][17][18]

Role of Phosphodiesterase 1 (PDE1) Inhibition

This compound is a well-established inhibitor of PDE1, an enzyme that degrades cyclic nucleotides (cAMP and cGMP).[4][8] By inhibiting PDE1, this compound increases intracellular levels of cAMP and cGMP, which can have downstream anti-inflammatory effects.[19] For instance, elevated cAMP can activate Protein Kinase A (PKA), which can interfere with inflammatory signaling. However, multiple studies have definitively shown that this compound's potent inhibition of the NF-κB pathway is not mediated by its action on PDE1, as other specific PDE1 inhibitors do not replicate this effect.[1][2] Therefore, while PDE1 inhibition contributes to this compound's overall pharmacological profile (e.g., in vasodilation and neuronal plasticity), the direct targeting of IKK is considered its primary anti-inflammatory mechanism.[1][9]

Quantitative Efficacy Data

The anti-inflammatory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Effects of this compound on Inflammatory Markers

| Cell Type | Stimulus | This compound Conc. | Measured Marker | Result | Citation |

| Vascular Smooth Muscle Cells | TNF-α | ~25 µM (IC₅₀) | NF-κB Transcriptional Activity | 50% inhibition | [1] |

| BV-2 Microglia | LPS (1 µg/mL) | 10-80 µM | Proliferation (MTT Assay) | Dose-dependent inhibition | [12] |

| BV-2 Microglia | LPS | 10-80 µM | TNF-α, NO Production | Dose-dependent inhibition | [12] |

| BV-2 Microglia | LPS (100 ng/mL) | 50 µM | iNOS, COX-2 mRNA | Significant suppression | [14] |

| BV-2 Microglia | LPS (100 ng/mL) | 50 µM | TNF-α, IL-6, IL-1β Release (ELISA) | Significant reduction | [20] |

| HUVECs, A549, RAW264.7 | TNF-α | Dose-dependent | NF-κB Transcriptional Activity | Potent inhibition | [1] |

Table 2: In Vivo Effects of this compound on Neuroinflammation

| Animal Model | This compound Dose | Measured Marker | Result | Citation |

| Mouse (LPS-induced lung inflammation) | 2.5, 5, 10 mg/kg (i.p.) | TNF-α, IL-1β, MIP-2 mRNA in lung | Significant, dose-dependent inhibition | [11] |

| Mouse (MCAO/R Ischemic Stroke) | 5, 10 mg/kg (i.p.) | NLRP3 Inflammasome Expression | Significant reduction | [5] |

| Mouse (MCAO/R Ischemic Stroke) | 5, 10 mg/kg (i.p.) | IL-1β, IL-18 Levels (ELISA) | Significant reduction | [5] |

| Rat (Bleomycin-induced pulmonary fibrosis) | Dose-dependent | BALF levels of IL-6, TNF-α, TGF-β1 | Significant suppression | [21] |

| Rat (Bleomycin-induced pulmonary fibrosis) | Dose-dependent | BALF level of IL-10 | Significant augmentation | [21] |

Table 3: Human Clinical Study Data

| Study Population | This compound Dose | Measured Marker | Result | Citation |

| Acute Ischemic Stroke Patients (n=60) | 30 mg/day (i.v.) for 14 days | IκBα mRNA (in PBMCs) | Steady increase vs. controls | [10][22] |

| Acute Ischemic Stroke Patients (n=60) | 30 mg/day (i.v.) for 14 days | Phosphorylated IκBα Protein | Impeded phosphorylation/degradation | [10][22] |

| Acute Ischemic Stroke Patients (n=60) | 30 mg/day (i.v.) for 14 days | Plasma TNF-α, IL-6, MCP-1 | Potent inhibition, esp. at day 7 | [10] |

Key Experimental Protocols and Workflows

Reproducibility is paramount in research. This section details common methodologies used to investigate this compound's anti-inflammatory effects.

In Vitro Microglial Activation Assay

This protocol is widely used to assess the anti-inflammatory potential of compounds on microglial cells, a key player in neuroinflammation.

-

Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Pre-treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western Blot/PCR). Once confluent, they are pre-treated with varying concentrations of this compound (e.g., 0-50 µM or 10-80 µM) for a specified duration (e.g., 12 or 23 hours).[14][20]

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli is added to the media at a final concentration of 100 ng/mL or 1 µg/mL to induce an inflammatory response.[12][14] Cells are then incubated for a further period (e.g., 1 hour for phosphorylation studies, 6 hours for qRT-PCR, or 24 hours for cytokine release).[14][20]

-

Analysis:

-

Cytokine Measurement: Supernatants are collected, and levels of TNF-α, IL-6, and IL-1β are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[20]

-

Gene Expression: Cells are lysed, and total RNA is extracted. Quantitative Real-Time PCR (qRT-PCR) is performed to measure the mRNA expression levels of inflammatory genes like iNOS, COX-2, TNF-α, and IL-1β.[14]

-

Protein Analysis: Cell lysates are prepared for Western blot analysis to detect the expression of proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling molecules (e.g., IκBα, AMPK).[14][20]

-

In Vivo Ischemic Stroke Model (MCAO/R)

The transient middle cerebral artery occlusion/reperfusion (MCAO/R) model in rodents is a standard for mimicking human ischemic stroke and evaluating neuroprotective and anti-inflammatory drug candidates.

-

Animal Preparation: Male Wistar rats or C57BL/6 mice are used.[5][23] Animals are anesthetized (e.g., with isoflurane or pentobarbital).

-

Induction of Ischemia (MCAO): The middle cerebral artery is occluded using the intraluminal filament method. A nylon monofilament is inserted via the external carotid artery and advanced up the internal carotid artery to block the origin of the MCA. Occlusion is maintained for a period, typically 60-90 minutes.

-

Reperfusion: The filament is withdrawn to allow blood flow to be restored (reperfusion).

-

Drug Administration: this compound (e.g., 5 or 10 mg/kg) or vehicle (control) is administered, typically via intraperitoneal (i.p.) injection, at a set time point after the onset of reperfusion (e.g., 1 hour post-reperfusion).[5]

-

Post-operative Assessment:

-

Neurological Deficit Scoring: Behavioral tests are performed at various time points (e.g., 24h, 72h) to assess motor and neurological function.

-

Infarct Volume Measurement: After a set period (e.g., 3 days), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[6]

-

Molecular Analysis: Brain tissue from the peri-infarct region is harvested for analysis. Western blotting is used to measure protein levels of NLRP3, NF-κB, and apoptosis markers (Bax, Bcl-2).[5][6] ELISA is used to quantify cytokine levels (IL-1β, IL-18).[5] Immunohistochemistry can be used to visualize microglial activation and neuronal apoptosis.[6]

-

Conclusion and Future Directions

This compound is a multi-modal anti-inflammatory agent with a well-defined primary mechanism of action: the direct, PDE-independent inhibition of the IKK/NF-κB signaling pathway.[1][2] Its ability to also suppress the NLRP3 inflammasome and modulate the inflammatory responses of microglia and astrocytes further solidifies its therapeutic potential for a range of neurological disorders where neuroinflammation is a key pathological driver, such as ischemic stroke, Alzheimer's disease, and Parkinson's disease.[5][24]

For drug development professionals, this compound presents a compelling case. It has an excellent long-term safety profile from decades of clinical use for other indications.[8][24] Future research should focus on:

-

Target Engagement Studies: Conducting clinical trials with PET imaging or CSF analysis to confirm target engagement (e.g., IKK inhibition) at clinical doses in neuroinflammatory patient populations.

-

Dose Optimization: Determining the optimal dosing strategy specifically for anti-neuroinflammatory effects in chronic neurological diseases.

-

Combination Therapies: Investigating the synergistic potential of this compound with other therapeutic agents that target different aspects of neurodegeneration.

-

Derivative Development: Exploring the development of novel compounds based on the this compound scaffold to enhance potency and specificity for IKK or other anti-inflammatory targets.

The robust preclinical and initial clinical evidence strongly supports the repositioning of this compound as a valuable tool in the armamentarium against neuroinflammatory diseases.

References

- 1. This compound inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 4. researchgate.net [researchgate.net]

- 5. This compound Attenuates Ischemic Stroke Through Inhibiting NLRP3 Inflammasome Expression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of this compound Against Ischemia-Reperfusion Injury Via Inhibiting NLRP3 Inflammasome Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effects of this compound in Atherosclerosis and Ischemic Stroke: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An update on this compound: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. magistralbr.caldic.com [magistralbr.caldic.com]

- 11. researchgate.net [researchgate.net]

- 12. TSPO-specific ligand this compound exerts a neuroprotective effect by suppressing microglial inflammation | Neuron Glia Biology | Cambridge Core [cambridge.org]

- 13. TSPO-specific ligand this compound exerts a neuroprotective effect by suppressing microglial inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. This compound Protects Against Cerebral Ischemia-Reperfusion Injury by Targeting Astrocytic Connexin43 via the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | this compound Protects Against Cerebral Ischemia-Reperfusion Injury by Targeting Astrocytic Connexin43 via the PI3K/AKT Signaling Pathway [frontiersin.org]

- 18. This compound Protects Against Cerebral Ischemia-Reperfusion Injury by Targeting Astrocytic Connexin43 via the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. This compound’s immunomodulating, anti-oxidant, anti-inflammatory, ant-ifibrotic, and PDE inhibiting potencies ameliorate bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound Inhibits NF-κB-Dependent Inflammation in Acute Ischemic Stroke Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Neuroprotective effects of this compound, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. targetednutrients.com [targetednutrients.com]

Beyond Phosphodiesterase: An In-depth Technical Guide to the Multifaceted Pharmacological Targets of Vinpocetine

For Researchers, Scientists, and Drug Development Professionals

Vinpocetine, a synthetic derivative of the periwinkle alkaloid vincamine, has a long history of clinical use for cerebrovascular disorders and cognitive enhancement.[1][2] While its mechanism of action has traditionally been attributed to the inhibition of phosphodiesterase type 1 (PDE1), a growing body of evidence reveals a more complex pharmacological profile.[2][3] This technical guide delves into the non-PDE1 molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Pharmacological Targets Beyond PDE1

This compound's pleiotropic effects stem from its ability to modulate a diverse array of cellular targets, contributing to its neuroprotective and anti-inflammatory properties.[1][2] The primary targets identified beyond PDE1 include the IκB kinase (IKK) complex, voltage-gated sodium channels (VGSCs), and glutamate receptors. Emerging evidence also points to its interaction with potassium channels, the translocator protein (TSPO), and Toll-like receptor 4 (TLR4).

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters of this compound's interaction with its non-PDE1 targets. This data provides a comparative overview of its potency at these different sites.

| Target | Parameter | Value | Species/System | Reference |

| IκB kinase β (IKKβ) | IC₅₀ | ~17 µM | Cell-free system (recombinant IKKβ) | [1][4] |

| IC₅₀ | ~25 µM | Intracellular IKK kinase activation | [4] | |

| Voltage-gated Na⁺ Channels | IC₅₀ | 10-50 µM | Rat cortical neurons (patch-clamp) | [1] |

| IC₅₀ | 44.2 ± 14.6 µM | Rat cultured cerebrocortical neurons (patch-clamp) | [5] | |

| [³H]AMPA Binding | IC₅₀ | Not specified, incomplete reduction | Rat cortical membranes | [6] |

Key Signaling Pathways Modulated by this compound

This compound's engagement with its non-PDE1 targets leads to the modulation of critical intracellular signaling cascades, primarily impacting inflammatory and excitotoxic pathways.

Inhibition of the NF-κB Inflammatory Pathway

A pivotal anti-inflammatory mechanism of this compound is its direct inhibition of IκB kinase (IKK).[3][4][7] This action is independent of its effects on PDE1 and ion channels.[1] By targeting IKK, this compound prevents the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB.[1][3] This stabilizes the IκB-NF-κB complex, sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1][2]

Modulation of Toll-Like Receptor 4 (TLR4) Signaling

This compound has also been shown to attenuate inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[8][9] Specifically, it appears to act on the MyD88-dependent pathway, which is a key downstream signaling cascade of TLR4, ultimately leading to the activation of NF-κB.[8][9]

References

- 1. An update on this compound: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound as a potent antiinflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is as potent as phenytoin to block voltage-gated Na+ channels in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound preferentially antagonizes quisqualate/AMPA receptor responses: evidence from release and ligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. This compound alleviate cerebral ischemia/reperfusion injury by down-regulating TLR4/MyD88/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

The Molecular Architecture and Chemical Profile of Vinpocetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinpocetine, a synthetic derivative of the vinca alkaloid vincamine, has been a subject of extensive research for its neuroprotective and cognitive-enhancing properties. This technical guide provides an in-depth examination of the molecular structure and chemical properties of this compound. It details its synthesis, physicochemical characteristics, and the analytical methodologies employed for its quantification. Furthermore, this document elucidates the compound's complex mechanism of action by exploring its primary signaling pathways and offers a summary of its pharmacokinetic profile. All quantitative data are presented in structured tables for clarity, and key experimental protocols are described to facilitate reproducibility.

Molecular Structure and Physicochemical Properties

This compound, chemically known as ethyl apovincaminate, is a synthetic derivative of vincamine, an alkaloid extracted from the lesser periwinkle plant (Vinca minor) or the seeds of Voacanga africana.[1][2][3] Its structure is characterized by an indole ring system fused to a complex pentacyclic framework.[4] The precise IUPAC name is ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate.[5]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential data for formulation and analytical development.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₆N₂O₂ | [5] |

| Molecular Weight | 350.45 g/mol | [6] |

| Appearance | White crystalline powder, odorless and tasteless | [7] |

| Melting Point | 147-153 °C (with decomposition) | [7] |

| Solubility | Soluble in chloroform and ethanol; Insoluble in water | [6][7] |

| Water Solubility | 35.5 µg/mL (at pH 7.4) | [5] |

| pKa (basic) | 7.1 | [5] |

| UV Maximum Absorption | 229, 275, 315 nm (in 96% ethanol) | [7] |

Synthesis of this compound

This compound is typically produced via semi-synthesis from vincamine.[8] The process generally involves the dehydration of vincamine to form apovincamine, which is then esterified to yield this compound.[4] Several methods have been patented, often aiming to improve yield and purity.

General Experimental Protocol for Synthesis from Vincamine

The following protocol outlines a common synthetic route.

-

Dehydration of Vincamine to Apovincamine:

-

Vincamine is dissolved in a suitable solvent, such as toluene.[9]

-

A dehydrating agent, like polyphosphoric acid, is added dropwise to the mixture, often under cooled conditions (ice water bath).[9]

-

The reaction mixture is then heated (e.g., 120 °C) for several hours, and water is removed using a water separator.[9]

-

After the reaction is complete, the solvent is removed by distillation. The residue is worked up by adding ethanol and water, and the pH is adjusted to alkaline conditions (pH 9-12) using a base like sodium hydroxide or potassium carbonate, causing apovincamine to precipitate.[9]

-

The solid apovincamine is collected by filtration and dried under a vacuum.[9]

-

-

Esterification of Apovincamine to this compound:

-

Apovincamine is dissolved in absolute ethanol in the presence of a base, such as sodium ethoxide.[9][10]

-

The mixture is stirred, often initially in an ice water bath, and then heated to reflux (e.g., 80 °C) for an extended period (e.g., 12 hours).[9]

-

Reaction completion is monitored using techniques like Thin Layer Chromatography (TLC).[10]

-

Once the reaction is complete, the solvent is evaporated. The residue is then acidified (e.g., with hydrochloric acid) and extracted with an organic solvent like ethyl acetate to remove impurities.[9]

-

The pH of the aqueous phase is then adjusted back to alkaline (pH 12), causing this compound to precipitate.[9]

-

The final product is collected by filtration, dried, and may be recrystallized from ethanol to achieve high purity (>99.5%).[4][9][10]

-

Mechanism of Action

This compound is a multi-target agent, exerting its pharmacological effects through several distinct molecular mechanisms.[11] Its primary actions include improving cerebral blood flow, providing neuroprotection, and exhibiting anti-inflammatory properties.[12][13]

Key Signaling Pathways

-

Phosphodiesterase Type 1 (PDE1) Inhibition: this compound is a potent inhibitor of Ca2+/calmodulin-dependent phosphodiesterase type 1 (PDE1).[12][14] This inhibition leads to an increase in the intracellular levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which are crucial second messengers.[12] Elevated cGMP levels in vascular smooth muscle cells promote vasodilation, thereby increasing cerebral blood flow and enhancing the delivery of oxygen and glucose to the brain.[11][12]

-

Voltage-Gated Sodium Channel Blockade: this compound acts as a selective inhibitor of voltage-sensitive Na+ channels.[6][14] By blocking these channels, it stabilizes neuronal membranes and reduces neuronal excitability. This action is believed to protect neurons from excitotoxicity, a damaging process initiated by excessive stimulation from neurotransmitters like glutamate, which plays a role in ischemic brain injury.[13][14]

-

Anti-inflammatory Activity (NF-κB Pathway): this compound exhibits significant anti-inflammatory effects by directly inhibiting the IκB kinase (IKK) complex.[11][15] This inhibition prevents the degradation of IκB, which in turn sequesters the nuclear factor-kappa B (NF-κB) transcription factor in the cytoplasm.[11] By blocking the translocation of NF-κB to the nucleus, this compound suppresses the expression of various pro-inflammatory genes, including cytokines like TNF-α.[11][12]

Caption: Primary signaling pathways modulated by this compound.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is characterized by rapid absorption and significant first-pass metabolism.[1][16] Its main and active metabolite is apovincaminic acid (AVA).[1]

Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic data for this compound in humans. It is important to note that values can vary significantly between studies and are influenced by factors such as food intake.[1]

| Parameter | Value | Species | Reference(s) |

| Time to Max. Conc. (Tmax) | 1.0 - 2.0 hours | Human | [1][17] |

| Elimination Half-life (t½) | 1.0 - 2.5 hours (initial phase) | Human | [1] |

| ~4.83 hours (terminal phase) | Human | [17] | |

| Oral Bioavailability | 7% - 60% (highly variable) | Human | [1] |

| ~57% | Human | [17] | |

| Metabolism | Rapidly metabolized in the liver to Apovincaminic Acid (AVA) | Human | [1][16] |

| Excretion | Unchanged this compound not detected in urine | Human | [17] |

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantitative determination of this compound in bulk drug, pharmaceutical formulations, and biological samples.[18][19][20]

Experimental Protocol: RP-HPLC for this compound Quantification

This protocol is a representative example for the analysis of this compound in bulk or capsule form.

-

Chromatographic Conditions:

-

Column: Eurospher II C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.[20]

-

Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M KH₂PO₄ adjusted to pH 6.0) in a ratio of approximately 80:20 (v/v).[18][20] The buffer may contain triethylamine (e.g., 0.2% v/v) to improve peak shape.[20]

-

Detection: UV detection at a wavelength of 230 nm or 272 nm.[20][21]

-

Column Temperature: Ambient or controlled (e.g., 35 °C).[21]

-

-

Preparation of Standard Solution:

-

Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask.[19]

-

Add a suitable solvent (e.g., Methanol) and sonicate to dissolve completely. Make up to volume with the same solvent to create a stock solution.[19]

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards covering the desired concentration range (e.g., 12.5–200 μg/mL).[20]

-

-

Preparation of Sample Solution (from capsules):

-

Weigh and finely powder the contents of several capsules to obtain a homogenous sample.

-

Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.

-

Add the diluent (e.g., Methanol), sonicate for 15-20 minutes to ensure complete extraction, and make up to volume.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[19]

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

-

-

Analysis and Quantification:

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

-

References

- 1. Clinical Pharmacology of this compound: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Quantitative determination of this compound in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C22H26N2O2 | CID 443955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | 42971-09-5 [chemicalbook.com]

- 8. Synthesis and pharmacological activity of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102702192A - Synthesis method of this compound - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. An update on this compound: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mskcc.org [mskcc.org]

- 13. [Mechanism of action of this compound]. | Semantic Scholar [semanticscholar.org]

- 14. What is the mechanism of this compound? [synapse.patsnap.com]

- 15. nbinno.com [nbinno.com]

- 16. Pharmacokinetics and metabolism of vincamine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jetir.org [jetir.org]

- 20. Development and Validation of an RP-HPLC Method for the Determination of this compound and Folic Acid in the Presence of a this compound Alkaline Degradation Product in Bulk and in Capsule Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

Methodological & Application

Determining the Potency of Vinpocetine: In Vitro IC50 Assays for PDE1A

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Vinpocetine, a synthetic derivative of the vinca alkaloid vincamine, is a well-documented inhibitor of phosphodiesterase type 1 (PDE1).[1][2] The PDE1 enzyme family, particularly the PDE1A isoform, plays a critical role in cyclic nucleotide signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] Inhibition of PDE1A by compounds like this compound leads to an increase in intracellular levels of these second messengers, which can modulate a variety of downstream cellular processes, including vasodilation and neuronal function.[3][4] Accurately determining the half-maximal inhibitory concentration (IC50) of this compound against PDE1A is crucial for understanding its potency and for the development of novel therapeutic agents targeting this enzyme. This document provides detailed protocols for common in vitro assays used to measure the IC50 of this compound on PDE1A.

Data Presentation: this compound IC50 on PDE1A

The inhibitory potency of this compound against PDE1A has been determined using various in vitro assay methodologies. The reported IC50 values are summarized in the table below for easy comparison. It is important to note that variations in experimental conditions, such as substrate concentration and enzyme source, can influence the observed IC50 values.

| Compound | PDE Isoform | Reported IC50 (µM) | Assay Method | Reference |

| This compound | PDE1A | ~ 8 - 20 | Not Specified | [4] |

| This compound | PDE1 | 17 | Not Specified | [5] |

| This compound Derivative (para-methylphenyl substitution) | PDE1A | 3.53 ± 0.25 | Not Specified | [3][6] |

| This compound Derivative (3-chlorothiazole substitution) | PDE1A | 2.08 ± 0.16 | Not Specified | [3] |

Signaling Pathway of PDE1A

The following diagram illustrates the central role of PDE1A in the cGMP signaling pathway. PDE1A is a calcium/calmodulin-dependent phosphodiesterase that hydrolyzes cGMP to GMP, thereby terminating its signaling cascade. Inhibition of PDE1A by this compound prevents this hydrolysis, leading to an accumulation of cGMP and subsequent activation of downstream effectors like protein kinase G (PKG).

Caption: PDE1A signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The general workflow for determining the IC50 of this compound against PDE1A involves preparing a series of this compound dilutions, incubating them with the PDE1A enzyme and its substrate, and then detecting the amount of product formed or substrate remaining. The following diagram outlines a typical experimental workflow.

Caption: General experimental workflow for determining the IC50 of this compound.

Protocols

Herein are detailed protocols for three common types of in vitro assays to determine the IC50 of this compound on PDE1A.

Protocol 1: Fluorescence Polarization (FP) Assay

This protocol is based on the principle of a competitive immunoassay where the amount of fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) bound to a specific antibody is measured. PDE1A activity reduces the amount of available FAM-cAMP, leading to a decrease in fluorescence polarization.

Materials:

-

Recombinant human PDE1A enzyme

-

FAM-labeled cAMP or cGMP

-

Anti-cAMP or anti-cGMP antibody

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

-

This compound stock solution (in DMSO)

-

384-well black microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare this compound Dilutions: Create a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.[7]

-

Prepare Reagent Mix: Prepare a master mix containing the PDE1A enzyme and the anti-cAMP/cGMP antibody in assay buffer. The optimal enzyme concentration should be determined empirically to achieve approximately 20-80% substrate hydrolysis in the absence of inhibitor.

-

Assay Plate Setup:

-

Add 5 µL of each this compound dilution to the appropriate wells of the 384-well plate.

-

Add 5 µL of assay buffer with DMSO to the "no inhibitor" control wells.

-

Add 5 µL of assay buffer to the "no enzyme" control wells.

-

-

Enzyme Addition: Add 10 µL of the PDE1A enzyme/antibody mixture to all wells except the "no enzyme" controls.

-

Initiate Reaction: Add 5 µL of the FAM-labeled cAMP/cGMP substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes, protected from light.

-

Measurement: Read the fluorescence polarization on a compatible microplate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Luminescence-Based Assay (e.g., PDE-Glo™)

This assay measures the amount of remaining cAMP or cGMP after the PDE1A reaction by converting it to ATP, which is then detected using a luciferase-based reaction.[8]

Materials:

-

Recombinant human PDE1A enzyme

-

cAMP or cGMP substrate

-

PDE-Glo™ Termination/Detection Reagents (containing IBMX, protein kinase, and a kinase substrate)

-

Kinase-Glo® Reagent

-

Assay Buffer

-

This compound stock solution (in DMSO)

-

384-well white microplates

-

Luminometer

Procedure:

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer.

-

Assay Plate Setup:

-

Add 2.5 µL of each this compound dilution to the wells.

-

Add 2.5 µL of assay buffer with DMSO to the control wells.

-

-

Enzyme Addition: Add 2.5 µL of diluted PDE1A enzyme to all wells except the "no enzyme" control.

-

Initiate Reaction: Add 5 µL of cAMP or cGMP substrate to all wells.

-

Incubation: Incubate at room temperature for 30-60 minutes.

-

Stop Reaction and Detect:

-

Add 5 µL of PDE-Glo™ Termination/Detection solution to each well.

-

Incubate for 20 minutes at room temperature.

-

-

Develop Luminescence: Add 20 µL of Kinase-Glo® Reagent to each well.

-

Incubation: Incubate for 10 minutes at room temperature.

-

Measurement: Read the luminescence using a plate-reading luminometer.

-

Data Analysis: Perform data analysis as described in Protocol 1 to determine the IC50 value.

Protocol 3: Traditional Two-Step Radioenzymatic Assay

This classic method involves the hydrolysis of a radiolabeled cyclic nucleotide ([³H]-cAMP or [³H]-cGMP) by PDE1A, followed by the conversion of the resulting [³H]-5'-AMP or [³H]-5'-GMP to the nucleoside ([³H]-adenosine or [³H]-guanosine) by a 5'-nucleotidase.[9][10] The radiolabeled nucleoside is then separated from the charged substrate and product by ion-exchange chromatography.

Materials:

-

Recombinant human PDE1A enzyme

-

[³H]-cAMP or [³H]-cGMP

-

5'-Nucleotidase (e.g., from snake venom)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

Stop Solution (e.g., 0.1 M HCl)

-

Ion-exchange resin (e.g., DEAE-Sephadex)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare this compound Dilutions: Prepare serial dilutions of this compound.

-

Reaction Setup: In microcentrifuge tubes, combine the assay buffer, this compound dilution, and PDE1A enzyme.

-

Initiate Reaction: Add [³H]-cAMP or [³H]-cGMP to start the reaction.

-

Incubation: Incubate at 30°C for a predetermined time (e.g., 10-30 minutes) where the reaction is linear.

-

Stop Reaction: Terminate the reaction by adding the stop solution or by boiling for 1 minute.[9][10]

-

5'-Nucleotidase Digestion: Add 5'-nucleotidase and incubate for an additional 10-20 minutes at 30°C.

-

Separation: Apply the reaction mixture to a prepared ion-exchange column. The uncharged [³H]-nucleoside will pass through, while the charged substrate and intermediate product will be retained.

-

Quantification: Collect the eluate, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of product formed and determine the percent inhibition at each this compound concentration. Plot the data and determine the IC50 as described in Protocol 1.

References

- 1. medkoo.com [medkoo.com]

- 2. Frontiers | Inhibition of PDE1-B by this compound Regulates Microglial Exosomes and Polarization Through Enhancing Autophagic Flux for Neuroprotection Against Ischemic Stroke [frontiersin.org]

- 3. Synthesis and Activity Evaluation of this compound-Derived Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificarchives.com [scientificarchives.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Synthesis and Activity Evaluation of this compound-Derived Indole Alkaloids [mdpi.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. promega.com [promega.com]

- 9. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Vinpocetine's Neuroprotective Effects in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models used to investigate the neuroprotective properties of Vinpocetine. Detailed protocols for key experiments are included to facilitate the design and execution of preclinical studies.

Introduction to Animal Models

This compound, a synthetic derivative of the periwinkle alkaloid vincamine, has demonstrated a range of neuroprotective effects in various preclinical models of neurological disorders. Its mechanisms of action are multifaceted, including anti-inflammatory, antioxidant, and anti-apoptotic properties, as well as the inhibition of phosphodiesterase type 1 (PDE1). To study these effects, researchers commonly employ animal models that mimic the pathological conditions of human diseases such as ischemic stroke, neuroinflammation, and neurodegenerative diseases like Alzheimer's and Parkinson's.

The selection of an appropriate animal model is critical for elucidating the specific neuroprotective mechanisms of this compound and for evaluating its therapeutic potential. This document outlines the application of several widely used models, including cerebral ischemia induced by middle cerebral artery occlusion (MCAO), neuroinflammation triggered by lipopolysaccharide (LPS), and neurotoxicity models using agents like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and amyloid-beta (Aβ).

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of this compound in different animal models.

Table 1: Effects of this compound in Cerebral Ischemia Models (MCAO)

| Animal Model | This compound Dosage | Key Outcome Measure | Control Group (Mean ± SD/SEM) | This compound-Treated Group (Mean ± SD/SEM) | Percent Improvement | Citation(s) |

| Rat (pMCAO) | 3 mg/kg, i.p. | Infarct Volume | Not specified | 42% reduction compared to control | 42% | [1][2] |

| Mouse (tMCAO) | 10 mg/kg, i.p. | Infarct Volume (%) | Approx. 45 ± 5% | Approx. 25 ± 4% | ~44% | [3][4] |

| Mouse (tMCAO) | 10 mg/kg, i.p. | Neurological Score | Approx. 2.8 ± 0.4 | Approx. 1.5 ± 0.3 | Lower score indicates improvement | [3][4] |

Table 2: Effects of this compound in Neuroinflammation Models (LPS-Induced)

| Animal Model/Cell Line | This compound Concentration/Dosage | Key Outcome Measure | Control Group (Mean ± SD/SEM) | This compound-Treated Group (Mean ± SD/SEM) | Percent Improvement | Citation(s) |

| BV2 Microglia (in vitro) | 50 µM | TNF-α production | Not specified | Significant reduction | Not specified | [5][6] |

| BV2 Microglia (in vitro) | 50 µM | IL-1β production | Not specified | Significant reduction | Not specified | [5][6] |

| BV2 Microglia (in vitro) | 50 µM | Nitric Oxide (NO) production | Not specified | Significant reduction | Not specified | [5][6] |

| Mice (Carrageenan-induced inflammation) | 30 mg/kg | Paw IL-1β levels (pg/mg tissue) | Approx. 150 ± 20 | Approx. 75 ± 15 | ~50% reduction | [7] |

| Mice (Carrageenan-induced inflammation) | 30 mg/kg | Paw TNF-α levels (pg/mg tissue) | Approx. 200 ± 25 | Approx. 50 ± 10 | ~75% reduction | [7] |

Table 3: Effects of this compound in Neurotoxicity Models

| Animal Model | Toxin/Inducer | This compound Dosage | Key Outcome Measure | Control Group (Mean ± SD/SEM) | This compound-Treated Group (Mean ± SD/SEM) | Percent Improvement | Citation(s) |

| Rat | MPTP | 5, 10, 20 mg/kg, i.p. | Striatal Dopamine Levels | Not specified | Dose-dependent restoration | Not specified | |

| Rat | Amyloid-beta (Aβ) | 4 mg/kg, p.o. | Morris Water Maze Escape Latency (s) | Increased latency | Significantly decreased latency | Not specified | |

| Rat | NMDA | Not specified | Lesion Size | Not specified | Significantly reduced | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the application notes.

Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This protocol describes the induction of focal cerebral ischemia by temporarily occluding the middle cerebral artery.[2][8][9][10]

Materials:

-

Anesthesia (e.g., isoflurane)

-

Heating pad to maintain body temperature

-

Surgical microscope

-

Micro-surgical instruments

-

6-0 nylon monofilament with a silicone-coated tip

-

Laser Doppler flowmeter

Procedure:

-

Anesthetize the mouse with isoflurane (e.g., 2% for induction, 1-1.5% for maintenance) and maintain its body temperature at 37°C using a heating pad.

-

Place the mouse in a supine position under a surgical microscope.

-

Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and place a temporary ligature around the proximal ECA.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA between the ligatures.

-

Introduce a 6-0 nylon monofilament with a silicone-coated tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A Laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.

-

After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.

-

Close the incision and allow the mouse to recover.

Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

This model is used to study the inflammatory response in the central nervous system.[11][12][13][14]

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Dissolve LPS in sterile saline to the desired concentration (e.g., 0.33 mg/kg).

-

Administer this compound or vehicle to the respective groups of mice at the predetermined time before LPS injection.

-

Inject the LPS solution intraperitoneally into the mice.

-

At a specified time point after LPS injection (e.g., 3-6 hours), euthanize the animals and collect brain tissue for analysis of inflammatory markers.

MPTP-Induced Parkinson's Disease Model in Mice

This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.[15][16][17][18][19]

Materials:

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

-

Sterile saline

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Dissolve MPTP in sterile saline. A common regimen is to administer 20-30 mg/kg of MPTP i.p. once daily for five consecutive days.

-

Administer this compound or vehicle to the respective groups of mice according to the study design (e.g., pre-treatment, co-treatment, or post-treatment).

-

Monitor the animals for the development of motor deficits.

-

At the end of the study period, euthanize the animals and collect brain tissue (specifically the striatum and substantia nigra) for neurochemical and histological analysis.

Intracerebroventricular (ICV) Injection of Amyloid-Beta (Aβ) in Rats

This model is used to study the neurotoxic effects of amyloid-beta, a key pathological hallmark of Alzheimer's disease.

Materials:

-

Amyloid-beta (1-42) peptide

-

Sterile artificial cerebrospinal fluid (aCSF)

-

Stereotaxic apparatus

-

Hamilton syringe

Procedure:

-

Prepare aggregated Aβ by dissolving the peptide in a suitable solvent and incubating it to form oligomers or fibrils.

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Expose the skull and drill a small burr hole over the lateral ventricle.

-

Using a Hamilton syringe, slowly infuse the prepared Aβ solution into the ventricle.

-

Administer this compound or vehicle according to the experimental design.

-

Allow the animals to recover and perform behavioral tests and post-mortem analysis at specified time points.

Assessment of Neuroprotection

This method is used to visualize and quantify the extent of ischemic damage in the brain.[1][20][21][22][23][24]

Procedure:

-

Following the MCAO procedure, euthanize the animal and carefully remove the brain.

-

Chill the brain briefly at -20°C for easier slicing.

-

Slice the brain into coronal sections of uniform thickness (e.g., 2 mm).

-

Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) and incubate at 37°C for 20-30 minutes in the dark.

-

Viable tissue will be stained red, while the infarcted tissue will remain white.

-

Capture images of the stained sections and use image analysis software (e.g., ImageJ) to calculate the infarct area in each slice. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.

Behavioral tests are crucial for assessing the functional consequences of brain injury and the therapeutic effects of this compound. A commonly used scale is the Bederson score.[3]

Procedure (Bederson Score):

-

Score 0: No observable neurological deficit.

-

Score 1: Forelimb flexion. The mouse shows flexion of the contralateral forelimb when lifted by the tail.

-

Score 2: Decreased resistance to lateral push. The mouse shows reduced resistance when pushed sideways towards the paretic side.

-

Score 3: Unilateral circling. The mouse spontaneously circles towards the paretic side.

-

Score 4: No spontaneous motor activity or death.

ELISA is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in brain tissue homogenates.

Procedure:

-

Homogenize the collected brain tissue in a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Use a commercial ELISA kit specific for the cytokine of interest (e.g., mouse TNF-α).

-

Follow the manufacturer's instructions for adding samples, standards, and antibodies to the microplate wells.

-

After the final incubation and washing steps, add the substrate and stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentration in the samples based on the standard curve.

HPLC with electrochemical detection is a sensitive method for quantifying dopamine and its metabolites in the striatum.[25][26][27][28]

Procedure:

-

Dissect the striatum from the brain and homogenize it in an appropriate buffer (e.g., perchloric acid).

-

Centrifuge the homogenate and filter the supernatant.

-

Inject a known volume of the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Separate dopamine and its metabolites based on their retention times.

-

Quantify the concentration of dopamine by comparing the peak area to that of a known standard.

The MWM is a widely used behavioral test to assess hippocampus-dependent spatial learning and memory.[29][30][31][32][33]

Procedure:

-

The apparatus consists of a circular pool filled with opaque water and a hidden escape platform.

-

During the acquisition phase, the rat is placed in the pool from different starting positions and must learn the location of the hidden platform using distal visual cues. The time taken to find the platform (escape latency) is recorded.

-

This is typically repeated for several trials over multiple days.

-

In the probe trial, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

The rotarod test is used to evaluate motor coordination, balance, and motor learning in rodents.[34][35][36][37][38]

Procedure:

-

The apparatus consists of a rotating rod that can be set at a constant or accelerating speed.

-

Place the mouse on the rotating rod.

-

Record the latency to fall from the rod as the speed of rotation increases.

-

Repeat the test for several trials with an inter-trial interval.

Visualization of Pathways and Workflows

Signaling Pathways Modulated by this compound

This compound's neuroprotective signaling pathways.

Experimental Workflow for MCAO Model

Experimental workflow for the MCAO model.

Logical Relationship of Neurotoxicity Models

Logical relationships in neurotoxicity models.

References

- 1. [Neuroprotective effects of this compound in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Attenuates Ischemic Stroke Through Inhibiting NLRP3 Inflammasome Expression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound alleviate cerebral ischemia/reperfusion injury by down-regulating TLR4/MyD88/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Anti-inflammatory effects of this compound in LPS-stimulated microglia via activation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Reduces Carrageenan-Induced Inflammatory Hyperalgesia in Mice by Inhibiting Oxidative Stress, Cytokine Production and NF-κB Activation in the Paw and Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transient Middle Cerebral Artery Occlusion Model of Stroke [app.jove.com]

- 9. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice [bio-protocol.org]

- 10. 2.3. Transient middle cerebral artery occlusion (tMCAO) model [bio-protocol.org]

- 11. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]

- 12. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LPS induced Neuroinflammation Model - Creative Biolabs [creative-biolabs.com]

- 14. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. The mouse model of Parkinson disease (PD) [bio-protocol.org]

- 18. MPTP-Induced PD Mouse Model [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. pubcompare.ai [pubcompare.ai]

- 21. Quantitation of Infarct Volume With TTC Staining [bio-protocol.org]

- 22. TTC staining and quantitative analysis of infarct volume [bio-protocol.org]

- 23. 2.7. Determination of infarct volume by TTC staining [bio-protocol.org]

- 24. researchgate.net [researchgate.net]

- 25. Striatal dopamine measurement through HPLC [protocols.io]

- 26. pubcompare.ai [pubcompare.ai]

- 27. HPLC analysis of striatal dopamine levels [bio-protocol.org]

- 28. HPLC analysis of striatal dopamine and its metabolites [bio-protocol.org]

- 29. 2.4. Morris Water Maze (MWM) Test [bio-protocol.org]

- 30. queensu.ca [queensu.ca]

- 31. Morris Water Maze (Rats) | Animals in Science [queensu.ca]

- 32. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 35. MPD: JaxCC1: project protocol [phenome.jax.org]

- 36. mmpc.org [mmpc.org]

- 37. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 38. albany.edu [albany.edu]

Application Note: A Validated HPLC-UV Method for the Quantification of Vinpocetine in Human Plasma

Abstract

This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of vinpocetine in human plasma. The method involves a straightforward protein precipitation step for sample clean-up, providing good recovery and minimizing matrix effects. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, allowing for a short run time. The method was validated according to the International Conference on Harmonization (ICH) Q2 (R1) guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity.[1] This protocol is suitable for pharmacokinetic studies, bioequivalence studies, and routine therapeutic drug monitoring of this compound in a clinical or research setting.

Introduction

This compound is a synthetic derivative of the Vinca alkaloid vincamine and is widely used for the treatment of cerebrovascular disorders and cognitive impairment.[2][3] Accurate and reliable quantification of this compound in biological matrices like plasma is crucial for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and complying with regulatory standards. While various methods, including LC-MS/MS, exist for its determination, HPLC with UV detection remains a cost-effective, accessible, and robust technique for many laboratories.[4][5] This document provides a detailed protocol for a validated HPLC-UV method designed for researchers, scientists, and drug development professionals.

Experimental

2.1. Instrumentation and Materials

-

HPLC System: An isocratic HPLC system equipped with a UV/VIS detector, autosampler, and column oven (e.g., Agilent 1200 series or similar).[1]

-

Chromatography Data System: Software for instrument control, data acquisition, and processing.

-

Analytical Column: Zorbax or equivalent C18 column (150 mm x 4.6 mm, 5 µm particle size).[1][6]

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Centrifuge and Vortex Mixer.

-

Solvents and Reagents: HPLC grade methanol, acetonitrile, and water. Ammonium acetate and triethylamine (analytical grade).[6][7] this compound reference standard (purity >99%).

2.2. Chromatographic Conditions The chromatographic conditions were optimized for the efficient separation of this compound from endogenous plasma components.

| Parameter | Condition |

| Mobile Phase | Methanol : Water (80:20, v/v) containing 0.1% Triethylamine, pH adjusted to 7.0 with acetic acid.[7] |

| Column | C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm).[1][6] |

| Flow Rate | 1.0 mL/min.[6] |

| Detection Wavelength | 274 nm.[7][8] |

| Injection Volume | 20 µL. |

| Column Temperature | 30°C.[6] |